3-Acetyl-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
3-Acetyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an acetyl group at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
3-Acetyl-6-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic activities, such as anti-tuberculosis agents.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular trafficking . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
3-Iodoimidazo[1,2-a]pyridine: Lacks the acetyl group at the 3-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains additional methyl and carboxamide groups
Uniqueness
3-Acetyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both an acetyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H7IN2O |
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Molecular Weight |
286.07 g/mol |
IUPAC Name |
1-(6-iodoimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7IN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
InChI Key |
LCVIZJJCDXJGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)I |
Origin of Product |
United States |
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